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Get Quote

Known Impurities of Raltegravir Potassium

The table below lists the identified impurities for Raltegravir Potassium, which should be monitored and

controlled in the drug substance [1].

Impurity
Designation

Chemical Name
CAS
Number

Molecular
Formula

Molecular
Weight

Raltegravir
- Impurity A

2-(2-Aminopropan-2-yl)-N-[(4-

fluorophenyl)methyl]-5-hydroxy-1-methyl-6-
oxo-1,6-dihydropyrimidine-4-carboxamide

[1]

518048-

03-8 [1]

C16H19FN4O3

[1]

334.35 [1]

Raltegravir
- Impurity B

2-[2-[(E)-

[(Dimethylamino)methylidene]amino]propan-
2-yl]-N-[(4-fluorophenyl)methyl]-5-hydroxy-

1-methyl-6-oxo-1,6-dihydropyrimidine-4-
carboxamide [1]

1193687-

85-2 [1]

C19H24FN5O3

[1]

389.42 [1]

Raltegravir
- Impurity C

2-[2-[2-(2-Acetylhydrazin-1-yl)-2-
oxoacetamido]propan-2-yl]-N-[(4-

fluorophenyl)methyl]-5-hydroxy-1-methyl-6-

1391918-
17-4 [1]

C20H23FN6O6
[1]

462.43 [1]
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Impurity
Designation

Chemical Name
CAS
Number

Molecular
Formula

Molecular
Weight

oxo-1,6-dihydropyrimidine-4-carboxamide
[1]

Raltegravir
- Impurity D

[[2-[4-[[(4-
Fluorophenyl)methyl]carbamoyl]-5-hydroxy-

1-methyl-6-oxo-1,6-dihydropyrimidin-2-
yl]propan-2-yl]amino]oxoacetic Acid [1]

1064706-
98-4 [1]

C18H19FN4O6
[1]

406.37 [1]

Raltegravir
- Impurity E

N-Benzyl-5-hydroxy-1-methyl-2-[2-(5-
methyl-1,3,4-oxadiazole-2-

carboxamido)propan-2-yl]-6-oxo-1,6-
dihydropyrimidine-4-carboxamide [1]

1193687-
87-4 [1]

C20H22N6O5
[1]

426.43 [1]

Raltegravir
- Impurity F

Ethyl (1E)-N-[[2-[4-[[(4-
fluorophenyl)methyl]carbamoyl]-5-hydroxy-

1-methyl-6-oxo-1,6-dihydropyrimidin-2-
yl]propan-2-yl]oxamoyl]ethanehydrazonate

[1]

NA [1] C22H27FN6O6
[1]

490.48 [1]

Raltegravir
- Impurity G

Ethyl (1Z)-N-[[2-[4-[[(4-

fluorophenyl)methyl]carbamoyl]-5-hydroxy-
1-methyl-6-oxo-1,6-dihydropyrimidin-2-

yl]propan-2-yl]oxamoyl]ethanehydrazonate
[1]

NA [1] C22H27FN6O6

[1]

490.48 [1]

Raltegravir
- Impurity H

N1 ,N2 -Bis[2-[4-[[(4-
fluorophenyl)methyl]carbamoyl]-5-hydroxy-

1-methyl-6-oxo-1,6-dihydropyrimidin-2-
yl]propan-2-yl]oxamide [1]

1391918-
18-5 [1]

C34H36F2N8O8
[1]

722.70 [1]

Validated Analytical Methods for Assay and Impurities

The following methods have been developed and validated as per ICH guidelines for the analysis of

Raltegravir Potassium.
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UV Spectrophotometric Methods

These methods are suitable for the rapid, routine estimation of Raltegravir Potassium in tablet dosage forms

[2].

Method 1: Absorption Maxima

Principle: Measurement of absorbance at the wavelength of maximum absorption (λmax).

Procedure: The absorbance of the sample solution is measured at 328 nm against a solvent
blank. The concentration is calculated using a calibration curve [2].

Validation Data: The method was found to be linear in the concentration range of 3-55 μg/mL
with a correlation coefficient of >0.996. The results of the analysis were 100.58% ± 0.99 [2].

Method 2: Area Under Curve (AUC)

Principle: Measurement of the area under the UV absorption curve over a specified wavelength
range.

Procedure: The area under the curve is calculated in the wavelength range of 323-333 nm. The
concentration is determined using a calibration curve [2].

Validation Data: This method also showed linearity in the 3-55 μg/mL range (correlation
coefficient >0.996). The results of the analysis were 99.69% ± 0.59 [2].

Chromatographic Methods

Chromatography is essential for separating the drug substance from its impurities and for stability-indicating

analysis.

Stability-Indicating RP-UPLC Method
Objective: To perform assay determination and study the degradation behavior of Raltegravir
Potassium under stress conditions [3].

Chromatographic Conditions:
Column: BEH Shield RP18 (100 x 2.1 mm, 1.7 μm)

Mobile Phase: Mixture of Sodium perchlorate (0.2g in 1000mL water, pH adjusted to 2.5
with perchloric acid) and Acetonitrile in a ratio of 65:35 (v/v)
Flow Rate: 0.3 mL/min
Detection Wavelength: 240 nm

Column Temperature: 30°C
Injection Volume: 0.3 μL [3]
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Forced Degradation Findings: The drug was subjected to stress conditions (hydrolysis,

oxidation, photolysis, thermal degradation). Considerable degradation occurred under acidic,
basic, and oxidative conditions. The mass balance was found to be close to 99.2%, confirming

the method's stability-indicating property [3].

The experimental workflow for developing and validating a stability-indicating method can be summarized as

follows:

Method Development

Chromatographic
Condition Setup

Forced Degradation Studies

Method Validation
(Per ICH Q2(R1))

Verify Separation

Stress Conditions

Apply

Analysis of Samples
and Data Reporting

Acidic Hydrolysis Basic Hydrolysis Oxidative Stress Thermal & Photolytic

Click to download full resolution via product page

Frequently Asked Questions

What is the main regulatory guidance for impurity control in Raltegravir Potassium? The control

of impurities should comply with the ICH guidelines. The drug substance specifications and impurity

limits for the marketed product (Isentress) have been reviewed and found to meet these requirements [4].
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Which analytical technique is more widely used for the estimation of Raltegravir? While various

techniques exist, the literature suggests that most studies focus on LC-MS/MS and HPLC (including

UPLC) methods for drug estimation and quantification. Spectrophotometric methods are also used for

routine analysis [5].

Under which stress conditions is Raltegravir Potassium most susceptible to degradation? Based on

forced degradation studies, Raltegravir Potassium shows significant degradation under acidic, basic,

and oxidative stress conditions. This highlights the importance of monitoring impurities formed under

these conditions during stability studies [3].

Is there a research gap in the analysis of Raltegravir? Yes, a comprehensive review notes that there

are limited studies on the impurity profile and stability of antiretroviral drugs like Raltegravir. This

presents a scope for further research to detect and validate impurities to improve drug quality and safety

[5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United
States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 6 Tech Support

https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s548945?utm_src=pdf-bulk
https://www.smolecule.com/products/s548945?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

